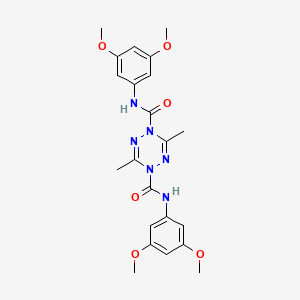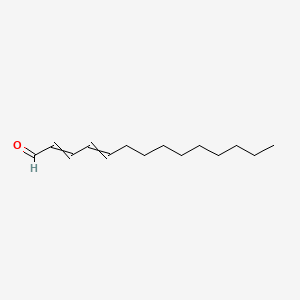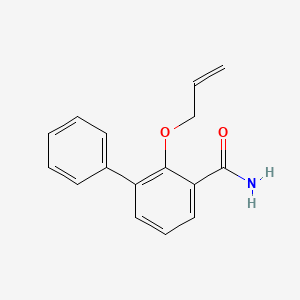
Benzamide, 2-allyloxy-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-allyloxy-3-phenyl-, is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-allyloxy-3-phenyl-, typically involves the reaction of 2-allyloxybenzoic acid with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the aniline derivative to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of Benzamide, 2-allyloxy-3-phenyl-, may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-allyloxy-3-phenyl-, can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-allyloxy-3-phenyl-, depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The allyloxy and phenyl groups may play a role in binding to these targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2-Phenylbenzamide: Similar structure but lacks the allyloxy group.
3-Acetoxy-2-methylbenzamide: Contains different substituents on the benzamide core.
Uniqueness
Benzamide, 2-allyloxy-3-phenyl-, is unique due to the presence of both allyloxy and phenyl groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
63887-18-3 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-phenyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H15NO2/c1-2-11-19-15-13(12-7-4-3-5-8-12)9-6-10-14(15)16(17)18/h2-10H,1,11H2,(H2,17,18) |
InChI Key |
FFYZLGACXSITOH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)


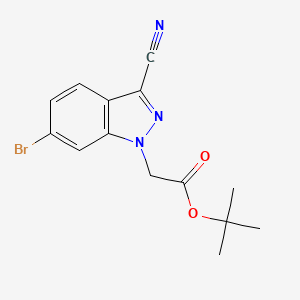
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
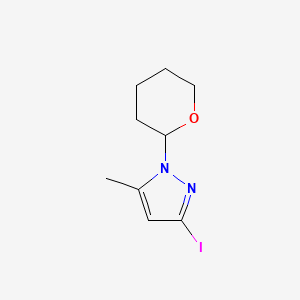
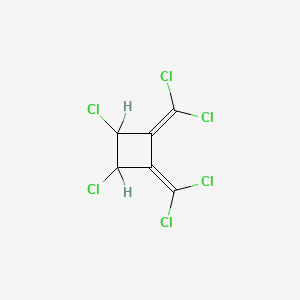
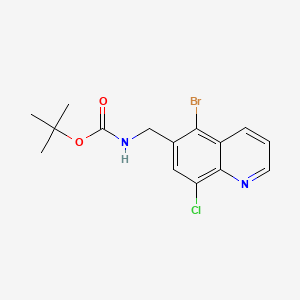
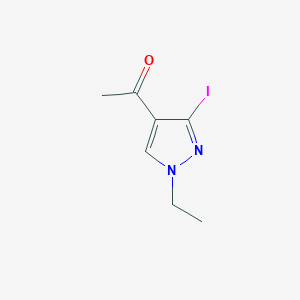
![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
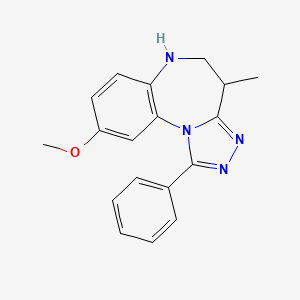
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
